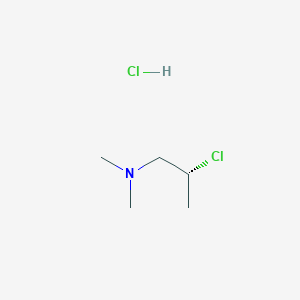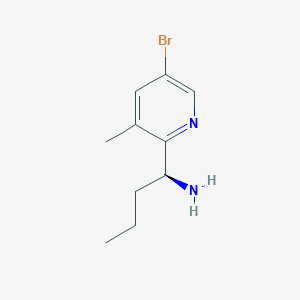
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine is a chiral amine compound with a pyridine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine synthesis process. This can be achieved through asymmetric synthesis or chiral resolution techniques to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chiral synthesis processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The amine group can participate in coupling reactions, such as amide bond formation or Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced amine compounds, and coupled products with various functional groups.
Scientific Research Applications
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: The compound can be utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(5-Chloro-3-methylpyridin-2-yl)butan-1-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-9(12)10-7(2)5-8(11)6-13-10/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZBGBYYMGPIAEFS-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](C1=NC=C(C=C1C)Br)N |
Canonical SMILES |
CCCC(C1=NC=C(C=C1C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


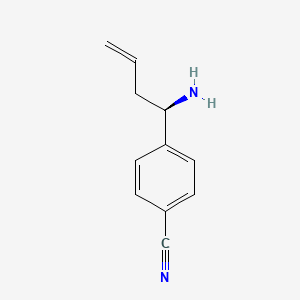
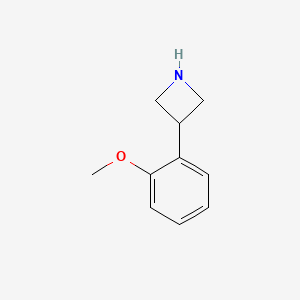
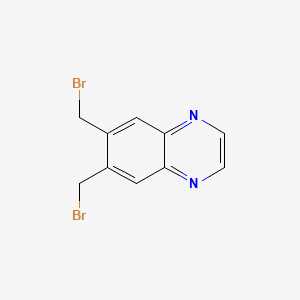
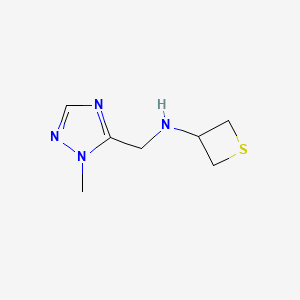
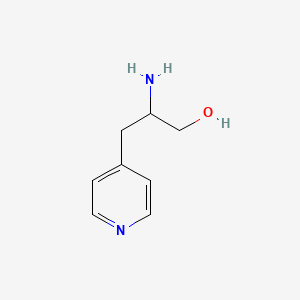
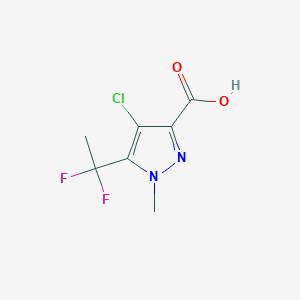
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)

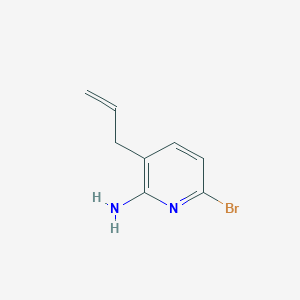
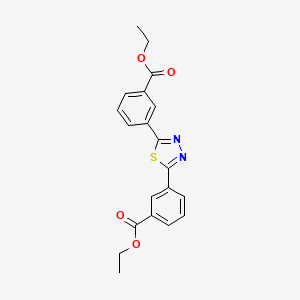
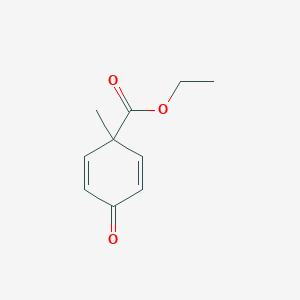
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
